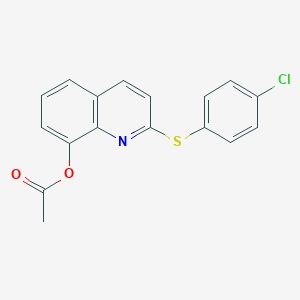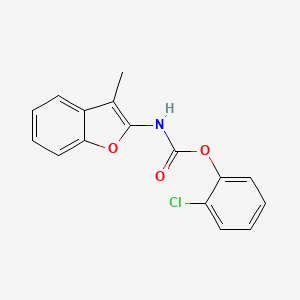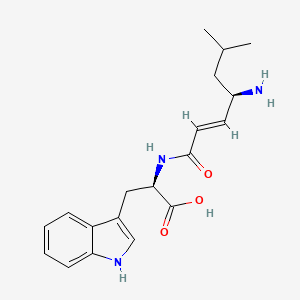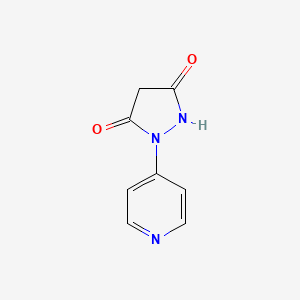
N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like chlorine gas or methanol in the presence of a catalyst.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the quinoline derivative with 4-methylbenzoic acid or its derivatives under amide coupling conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro group in the quinoline ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMSO or DMF.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may yield various quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: As a lead compound for the development of new drugs targeting specific diseases.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with specific enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. For example, they may inhibit enzymes involved in DNA replication or repair, or they may bind to receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinoline: The parent compound of many quinoline derivatives.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-4-methylbenzamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the benzamide moiety. This unique structure may confer specific biological activities and properties that distinguish it from other quinoline derivatives.
Properties
CAS No. |
606103-09-7 |
|---|---|
Molecular Formula |
C22H23ClN2O3 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)-4-methylbenzamide |
InChI |
InChI=1S/C22H23ClN2O3/c1-15-4-6-16(7-5-15)22(26)25(10-11-27-2)14-18-12-17-13-19(28-3)8-9-20(17)24-21(18)23/h4-9,12-13H,10-11,14H2,1-3H3 |
InChI Key |
WWRDWRRWMMBPSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCOC)CC2=C(N=C3C=CC(=CC3=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)




![1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan](/img/structure/B12902260.png)
![{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12902267.png)
![N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12902272.png)


![1-(4-Bromophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12902289.png)
